5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione
Overview
Description
5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione is a complex organic compound with the molecular formula C11H7BrN2O3 and a molecular weight of 295.09 g/mol This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other parts of the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione exerts its effects involves interactions with molecular targets through its reactive bromine atom and spiro structure. These interactions can influence various pathways, depending on the specific application. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione: Lacks the bromine atom, making it less reactive.
5’-Chlorospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
The presence of the bromine atom in 5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione enhances its reactivity compared to its analogs. This makes it particularly useful in reactions where a higher degree of reactivity is required, such as in the synthesis of complex organic molecules .
Properties
IUPAC Name |
6-bromospiro[2H-indene-3,5'-imidazolidine]-1,2',4'-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-5-1-2-7-6(3-5)8(15)4-11(7)9(16)13-10(17)14-11/h1-3H,4H2,(H2,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDLWLPHIPRYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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